4,5-Dimethoxy-1-cyanobenzocyclobutane

Process chemistry Yield optimization Pharmaceutical intermediate

This 4,5-dimethoxy-1-cyanobenzocyclobutane is the preferred industrial starting material for ivabradine HCl. Its specific 4,5-dimethoxy-1-cyano scaffold enables regioselective reactions and chiral resolution, unlike simpler benzocyclobutane derivatives. Proven >99% HPLC purity with total impurities <1.00% supports direct cGMP use, eliminating revalidation costs. Yields 74-80% reduce process mass intensity, ensuring cost-effective scale-up. Essential for validated impurity reference standards per ICH Q3A.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 35202-54-1
Cat. No. B132212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-1-cyanobenzocyclobutane
CAS35202-54-1
Synonyms3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile;  1,2-Dihydro-4,5-dimethoxybenzocyclobutene-1-carbonitrile;  1-Cyano-4,5-dimethoxybenzocyclobutene;  4,5-Dimethoxy-1-cyanobenzocyclobutane;  NSC 154410; 
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CC2=C1)C#N)OC
InChIInChI=1S/C11H11NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3H2,1-2H3
InChIKeyHJTHVTHXHHFXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS 35202-54-1): Procurement Specifications and Identity


4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS: 35202-54-1), also named 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, is a benzocyclobutane derivative featuring a strained four-membered ring fused to a dimethoxy-substituted benzene and a nitrile group . It appears as a light brown to colorless crystalline solid with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . The compound is primarily recognized as a key intermediate in the synthesis of ivabradine, a selective bradycardic agent that inhibits the If current in the sinoatrial node [1].

Why Unsubstituted or Differently Substituted Benzocyclobutane Analogs Cannot Replace 4,5-Dimethoxy-1-cyanobenzocyclobutane in Critical Applications


The 4,5-dimethoxy-1-cyanobenzocyclobutane scaffold is not interchangeable with simpler benzocyclobutane derivatives or alternative ivabradine intermediates due to its specific substitution pattern and functional group positioning, which dictate both synthetic accessibility and downstream reactivity. The 4,5-dimethoxy substitution activates the aromatic ring for subsequent transformations, while the nitrile group serves as a critical handle for reduction or hydrolysis to install the amine or carboxylate functionalities essential for ivabradine's pharmacophore [1]. Furthermore, the bicyclic framework imposes conformational constraints that influence the stereochemical outcome of later steps, making it uniquely suited for the chiral resolution required in ivabradine synthesis [2]. Unsubstituted 1-cyanobenzocyclobutane lacks the electron-donating methoxy groups needed for regioselective functionalization and would necessitate additional protection/deprotection sequences, while alternative intermediates with different oxidation states or protecting groups would require longer synthetic sequences or more hazardous reagents, thereby increasing cost and reducing overall process mass intensity [3].

Quantitative Differentiation of 4,5-Dimethoxy-1-cyanobenzocyclobutane Versus Related Ivabradine Intermediates


Synthesis Yield Advantage of the Nitrile Intermediate Over the Corresponding Methylamine Intermediate

In a published synthetic route to ivabradine, the key nitrile intermediate 4,5-dimethoxy-1-cyanobenzocyclobutane was obtained in 74% yield from hydrocinnamonitrile via intramolecular benzyne cyclisation using sodium amide in liquid ammonia . In contrast, the subsequent downstream intermediate (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, which is three steps further along the same pathway, was isolated in only 56% yield due to the additional resolution and reduction steps required to install the chiral methylamine side chain [1]. This 18% absolute yield difference (74% vs. 56%) underscores the inherent efficiency of the nitrile intermediate relative to more advanced intermediates that accumulate yield losses from multiple synthetic transformations and chiral resolutions.

Process chemistry Yield optimization Pharmaceutical intermediate

Alternative Synthetic Route Delivers Up to 80% Yield via Organolithium-Mediated Cyclisation

While the benzyne cyclisation route yields 74% of the target nitrile , an alternative method employing n-butyllithium in tetrahydrofuran/hexane at -10°C achieves an 80% yield of 4,5-dimethoxy-1-cyanobenzocyclobutane from the corresponding 2-bromo-4,5-dimethoxyphenyl propionitrile precursor . This represents a 6% absolute yield improvement over the ammonia-based method and a 24% advantage over the 56% yield of the advanced methylamine intermediate. The organolithium approach provides procurement teams with a benchmark for evaluating supplier process robustness and cost structure, as higher-yielding routes directly correlate with reduced unit costs.

Organometallic synthesis Process optimization Alternative routes

High Purity Specifications Enable Direct Use in cGMP Intermediate Synthesis

Commercial vendors supply 4,5-dimethoxy-1-cyanobenzocyclobutane with HPLC purity specifications ranging from 98% to >99.0% . Notably, one supplier reports a batch analysis result of 99.58% purity by HPLC, with total impurities limited to <1.00% (actual 0.42%) and individual impurities <0.50% (actual 0.29%) . This level of purity exceeds the typical >98% specification for research-grade material and approaches pharmaceutical intermediate quality suitable for direct use in cGMP synthesis of ivabradine hydrochloride without additional purification [1]. In contrast, many in-class benzocyclobutane intermediates are available only at 95-97% purity, necessitating repurification steps that add cost and time.

Analytical chemistry Quality control Regulatory compliance

Melting Point Consistency Supports Identity Confirmation and Batch Uniformity

The melting point of 4,5-dimethoxy-1-cyanobenzocyclobutane is consistently reported within the narrow range of 83-88°C across multiple suppliers and literature sources . Specifically, one vendor reports a range of 84.0-88.0°C with an observed value of 86.2°C , while others cite 83-84°C or 84-87°C . This narrow melting range (spanning ≤5°C) is indicative of high crystalline purity and provides a simple, reliable identity test for incoming material acceptance. In contrast, many in-class intermediates and related benzocyclobutane derivatives exhibit broader melting ranges or are oils at ambient temperature, complicating quality control and storage.

Physical characterization Quality assurance Material identity

Verified Application as the Essential Nitrile Intermediate in the FDA-Approved Ivabradine Synthesis

4,5-Dimethoxy-1-cyanobenzocyclobutane is unequivocally established as a key intermediate in the industrial synthesis of ivabradine hydrochloride (CAS 148849-67-6), a selective bradycardic agent approved by major regulatory agencies for chronic stable angina and heart failure [1]. Multiple patent families and synthetic process descriptions explicitly identify this compound as the starting point for the chiral benzocyclobutane core of ivabradine, undergoing nitrile reduction to the primary amine followed by chiral resolution and N-methylation [2][3]. This regulatory and patent provenance provides procurement teams with a clear, validated end-use pathway. In contrast, alternative intermediates that are not part of the established ivabradine synthetic route would require extensive revalidation, new impurity profiling, and potential bridging studies, adding significant development time and regulatory risk.

Pharmaceutical intermediates Synthetic route validation Regulatory pathway

Optimal Procurement and Application Scenarios for 4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS 35202-54-1)


Large-Scale cGMP Manufacturing of Ivabradine Hydrochloride API

4,5-Dimethoxy-1-cyanobenzocyclobutane is the preferred starting material for the industrial synthesis of ivabradine hydrochloride. Its validated role in multiple patent-protected routes ensures regulatory acceptance and minimizes the need for revalidation. The availability of material with >99.0% HPLC purity and total impurities <1.00% (as demonstrated by commercial batch analysis) directly supports cGMP production, reducing the burden of intermediate purification [1]. The 74-80% synthetic yields achievable with this intermediate translate to cost-effective, high-volume production.

Development of Novel Selective Bradycardic Agents via Benzocyclobutane Scaffold Modification

The strained benzocyclobutane core, bearing 4,5-dimethoxy and 1-cyano substituents, offers a versatile template for medicinal chemistry exploration. The nitrile group can be reduced to a primary amine for diversification or hydrolyzed to a carboxylic acid for amide coupling . The methoxy groups activate the aromatic ring for electrophilic substitution while also serving as precursors for demethylation to catechol derivatives. This compound is therefore a strategic starting point for synthesizing libraries of conformationally restricted analogs targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels beyond ivabradine [1].

Material Science Research Utilizing Strained Cyclobutane Frameworks

The high ring strain inherent in the benzocyclobutane system (approximately 30 kcal/mol) renders this compound a valuable precursor for ring-opening reactions and cycloadditions . Researchers in polymer and materials chemistry can exploit this strain to generate reactive intermediates that undergo thermal or photochemical polymerization, forming extended polycyclic aromatic structures or cross-linked networks. The methoxy substituents further tune the electronic properties and solubility of the resulting materials [1].

Reference Standard for Impurity Profiling in Ivabradine Drug Substance and Drug Product

As ivabradine impurity 8 (also designated as 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile), this compound is a known process-related impurity that must be monitored and controlled in the final API . Procuring high-purity 4,5-dimethoxy-1-cyanobenzocyclobutane is essential for preparing reference standards and spiking solutions used in validated HPLC methods to quantify this specific impurity in ivabradine batches. Its availability with detailed characterization data ensures accurate method validation and compliance with ICH Q3A guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethoxy-1-cyanobenzocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.